molecular formula C21H19N3O4 B2615734 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 922066-88-4

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2615734
CAS No.: 922066-88-4
M. Wt: 377.4
InChI Key: RETNDDYYEGBKQX-UHFFFAOYSA-N
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Description

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a complex organic compound that features a benzodioxole ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole and oxadiazole rings can interact with enzymes and receptors, potentially modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide apart from these similar compounds is its unique combination of the benzodioxole and oxadiazole rings, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and interactions compared to its analogs .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a novel synthetic molecule that incorporates a benzodioxole moiety and an oxadiazole ring structure. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology.

Chemical Structure and Properties

The chemical structure of the compound can be represented by the following molecular formula:

C19H20N4O3\text{C}_{19}\text{H}_{20}\text{N}_4\text{O}_3

Key Features:

  • Benzodioxole moiety : Known for its role in various pharmacological activities.
  • Oxadiazole ring : Associated with a wide range of biological activities including anticancer and anti-inflammatory properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole moieties. For instance, derivatives similar to our target compound have shown promising results against various cancer cell lines:

  • Cytotoxicity : Compounds structurally related to this compound demonstrated significant cytotoxic effects against A549 (lung adenocarcinoma) and C6 (glioma) cell lines. The IC50 values for these compounds ranged from 0.125 mM to 0.157 mM .

The biological activity is largely attributed to the inhibition of matrix metalloproteinases (MMPs) . MMPs are crucial in tumor progression and metastasis:

CompoundMMP Inhibition (%)IC50 (mM)
Compound 824.78 ± 0.860.128 ± 0.027
Compound 930.46 ± 3.270.137 ± 0.015

These findings suggest that the compound's interaction with MMPs could be a key mechanism underlying its anticancer effects .

Case Studies

Several studies have investigated the biological activities of compounds with similar structures:

  • Study on MMP Inhibition : A study reported that compounds with benzodioxole and oxadiazole scaffolds exhibited significant inhibition of MMP-9, which is implicated in cancer metastasis .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects of related compounds on various cancer cell lines and found that certain substitutions on the oxadiazole ring significantly enhanced anticancer activity while maintaining low toxicity towards normal cells (NIH/3T3) with selectivity indices (SI) well above 300 .

Discussion

The integration of benzodioxole and oxadiazole moieties into a single compound appears to enhance its biological activity significantly. The promising cytotoxic effects against specific cancer cell lines combined with low toxicity towards normal cells indicate a potential therapeutic application in cancer treatment.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-19(10-13-5-8-17-18(9-13)27-12-26-17)22-21-24-23-20(28-21)16-7-6-14-3-1-2-4-15(14)11-16/h5-9,11H,1-4,10,12H2,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RETNDDYYEGBKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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